molecular formula C5H7F3O B2424463 2-Methyl-4,4,4-trifluorobutanal CAS No. 114525-07-4

2-Methyl-4,4,4-trifluorobutanal

Cat. No.: B2424463
CAS No.: 114525-07-4
M. Wt: 140.105
InChI Key: MHPXLODATSRVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,4,4-trifluorobutanal is an organic compound with the molecular formula C5H7F3O. It is a fluorinated aldehyde, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanal chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can significantly influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,4,4-trifluorobutanal can be synthesized through several methods. One common approach involves the hydroformylation of fluorinated alkenes. This method is efficient for preparing fluorinated functionalized building blocks, including this compound . Another method involves the alkylation of glycine Schiff base with CF3-CH2-I under basic conditions, followed by disassembly of the resultant alkylated Ni(II) complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,4-trifluorobutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: 2-Methyl-4,4,4-trifluorobutanoic acid.

    Reduction: 2-Methyl-4,4,4-trifluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4,4,4-trifluorobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,4,4-trifluorobutanal involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanal: Similar structure but lacks the methyl group at the second position.

    2-Methyl-4,4,4-trifluorobutanol: The reduced form of 2-Methyl-4,4,4-trifluorobutanal.

    2-Amino-4,4,4-trifluorobutanoic acid: Contains an amino group instead of the aldehyde group.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXLODATSRVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-methyl-4,4,4-trifluoro-1-butanol (7.5 g, 53 mmol) in methylene chloride (CH2Cl2) (125 mL) at 0° C. was added Dess-Martin periodinane (26.5 g, 63.3 mmol). The reaction mixture was warmed to 25° C. and stirred for 20 min. To this mixture was added diethyl ether (Et2O-200 mL) followed by a solution of Na2S2O3 (29.0 g, 185 mmol) in a saturated aqueous solution of sodium bicarbonate (NaHCO3) (200 mL) and 100 mL of water. The milky white mixture was stirred until both phases were homogeneous. The phases were separated and the organic extract was washed with saturated aqueous NaHCO3 (25 mL) and aqueous 1 N Na2S2O3 (25 mL) and dried using magnesium sulfate (MgSO4). Solvents were removed by distillation at atmospheric pressure to give 2-methyl-4,4,4-trifluorobutanal (6.5 g, 88%). 1H nuclear magnetic resonance (NMR) spectrum matched that which was reported in the literature (J. Fluorine Chem. 36: 163–170 (1987).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.